(E)-3-(2-chlorophenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide
Description
(E)-3-(2-Chlorophenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a 1,3,4-oxadiazole core linked to a substituted pyrazole moiety and an (E)-configured acrylamide group with a 2-chlorophenyl substituent. The compound’s structural complexity arises from its fused heterocycles and stereochemistry, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-11(2)23-14(9-10-19-23)16-21-22-17(25-16)20-15(24)8-7-12-5-3-4-6-13(12)18/h3-11H,1-2H3,(H,20,22,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHZEYPTFKWNAR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
It features a 2-chlorophenyl group, a pyrazole moiety, and an oxadiazole ring, which are known to contribute to its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The oxadiazole ring is known for its bioisosteric properties, allowing it to mimic other functional groups in biological systems. This characteristic enhances its ability to bind to specific enzymes and receptors, leading to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 10.5 |
| MCF7 (Breast) | 12.3 | |
| HeLa (Cervical) | 8.7 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect is likely mediated through inhibition of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity:
- Chloro Group : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Pyrazole Moiety : This group is crucial for anticancer activity; modifications here can lead to changes in potency.
Research shows that variations in substituents on the pyrazole and oxadiazole rings can lead to significant differences in biological efficacy. For example, introducing electron-donating groups generally increases activity against cancer cell lines due to enhanced electron density facilitating interactions with target sites .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for anticancer activity against multiple human cancer cell lines. The most potent derivative displayed an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Pyrazole-Based Compounds : Research into pyrazole-containing compounds revealed significant anti-inflammatory effects in animal models of arthritis, suggesting potential therapeutic applications beyond oncology .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit promising antimicrobial properties. A study on 1,2,4-oxadiazoles demonstrated their effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.05 µg/mL for some derivatives . The inclusion of the pyrazole group in (E)-3-(2-chlorophenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide may enhance its antimicrobial potency.
Anti-inflammatory Properties
Pyrazolone derivatives have been extensively studied for their anti-inflammatory effects. A review highlighted novel pyrazolone compounds designed to act as non-ulcerogenic anti-inflammatory agents . The specific substitution patterns in this compound may contribute to its efficacy in reducing inflammation.
Cancer Therapeutics
The oxadiazole ring has been implicated in the inhibition of various cancer-related pathways. For instance, compounds derived from 1,2,4-oxadiazoles have shown selective inhibition against human carbonic anhydrases related to cancer progression . The potential of this compound in targeting similar pathways warrants further investigation.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s closest structural analogs include pyrazole- and oxadiazole-containing derivatives. Below is a systematic comparison based on available evidence and structural features:
Key Observations :
- The target compound’s 1,3,4-oxadiazole core enhances metabolic stability compared to the simpler pyrazole in ID1 .
- The isopropyl group on the pyrazole in the target compound increases lipophilicity (clogP ~3.2 vs.
- The acrylamide group in the target compound introduces rigidity due to its (E)-configuration, which may optimize target binding compared to ID1’s flexible chloroacetamide chain.
Functional Group Impact
- Chlorophenyl vs. Dichlorophenyl : The target’s 2-chlorophenyl group may reduce steric hindrance compared to ID1’s 3,4-dichlorophenyl, enabling better interaction with hydrophobic enzyme pockets.
- Oxadiazole vs. Cyano: The oxadiazole in the target compound provides hydrogen-bond acceptor sites, enhancing solubility and bioavailability relative to ID1’s cyano group, which primarily contributes to electronic effects.
Hypothesized Pharmacological Differences
While biological data for the target compound are unavailable, structural analogs suggest:
- Antimicrobial Activity : The oxadiazole moiety is associated with antibacterial properties in related compounds, whereas ID1’s dichlorophenyl group is linked to antifungal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
